molecular formula C16H17Cl2N5O B5366230 N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Cat. No.: B5366230
M. Wt: 366.2 g/mol
InChI Key: PGMVVZJPWUJWMJ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group, a pyrimidinyl group, and a piperazinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O/c17-13-3-2-12(10-14(13)18)21-15(24)11-22-6-8-23(9-7-22)16-19-4-1-5-20-16/h1-5,10H,6-9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMVVZJPWUJWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate acyl chloride with an amine.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached via a condensation reaction with a suitable pyrimidine derivative.

    Formation of the Piperazinyl Group: The piperazinyl group can be introduced through a cyclization reaction involving a suitable diamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Oxides, quinones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide: Similar structure with a pyridinyl group instead of a pyrimidinyl group.

    N-(3,4-dichlorophenyl)-2-[4-(2-thiazolyl)-1-piperazinyl]acetamide: Contains a thiazolyl group instead of a pyrimidinyl group.

Uniqueness

N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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